molecular formula C13H14O2 B12547843 5-Benzyl-3-methylideneoxan-2-one CAS No. 671247-53-3

5-Benzyl-3-methylideneoxan-2-one

Cat. No.: B12547843
CAS No.: 671247-53-3
M. Wt: 202.25 g/mol
InChI Key: XBUOKKOORXPZLR-UHFFFAOYSA-N
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Description

5-Benzyl-3-methylideneoxan-2-one: is a heterocyclic organic compound with a unique structure that includes a benzyl group attached to an oxanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-3-methylideneoxan-2-one typically involves the condensation of benzyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement. This process is often facilitated by the presence of iodine and a base, which promote intramolecular C–O bond formation .

Industrial Production Methods: the general approach involves the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-3-methylideneoxan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Benzyl-3-methylideneoxan-2-one involves its interaction with specific molecular targets, leading to various biological effects. For instance, oxazolidin-2-one derivatives, which share a similar structure, are known to inhibit protein synthesis in bacteria by binding to the peptidyl transferase center of the ribosome .

Properties

CAS No.

671247-53-3

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

5-benzyl-3-methylideneoxan-2-one

InChI

InChI=1S/C13H14O2/c1-10-7-12(9-15-13(10)14)8-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2

InChI Key

XBUOKKOORXPZLR-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

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